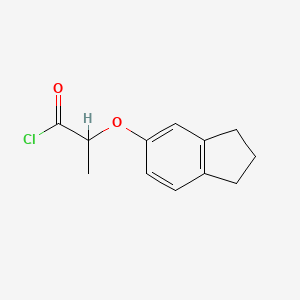
2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride
Descripción general
Descripción
“2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride” is a chemical compound with the molecular formula C12H13ClO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 224.69 .Physical And Chemical Properties Analysis
The molecular formula of “2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride” is C12H13ClO2, and its molecular weight is 224.69 .Aplicaciones Científicas De Investigación
1. Polymorphic Forms in Pharmaceutical Compounds A study by Vogt et al. (2013) explored polymorphic forms of a compound related to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride. The research focused on the challenges in analytical and physical characterization of these forms using spectroscopic and diffractometric techniques. This study is vital in understanding the physical properties of pharmaceutical compounds.
2. Synthesis and Spectroscopic Studies The work by Uzoukwu et al. (2001) involved the synthesis and spectroscopic analysis of a compound closely related to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride. The study's focus was on understanding the structural and chemical properties of these compounds, providing insights into their potential applications.
3. Selective Debonding in Chemical Synthesis Research by Ramesh et al. (2005) highlighted the use of similar compounds in selective deblocking of propargyl carbonates, showcasing the compound's potential in synthetic organic chemistry and pharmaceutical synthesis.
4. Catalytic Applications A study by Ahmed et al. (2011) demonstrated the use of indium(III) chloride in the catalysis of ring opening of chalcone epoxides, which are structurally related to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride. This research offers insights into new catalytic methods in organic synthesis.
5. Anti-Inflammatory Potential The synthesis and biological activity of diastereoisomers of a compound structurally similar to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride were explored by Sheridan et al. (2009). This research points to the potential anti-inflammatory applications of these compounds.
6. Corrosion Inhibition Saady et al. (2018) studied the anti-corrosive behavior of indanone derivatives, similar to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride, on mild steel in acidic environments. Their findings Saady et al. (2018) are significant for industrial applications where corrosion resistance is crucial.
7. Dopamine Receptor Ligands Claudi et al. (1996) synthesized and evaluated enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, structurally related to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride, for their affinity at dopamine D1 and D2 receptors. This research Claudi et al. (1996) indicates potential applications in neurological disorders and drug development.
8. Biosensor Technology De La Franier et al. (2017) explored the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces, similar in structure to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride. Their study De La Franier et al. (2017) is relevant for biosensing applications.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPAGIXYJDLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



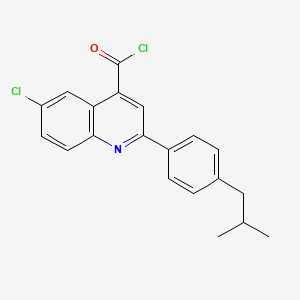
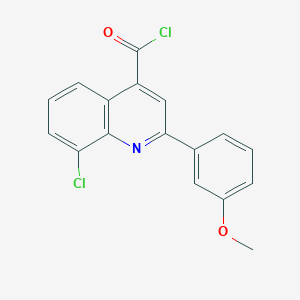

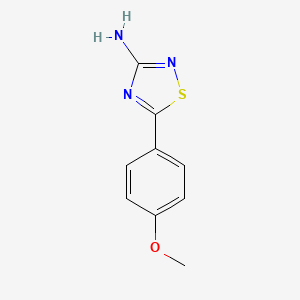
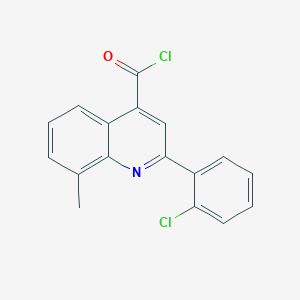
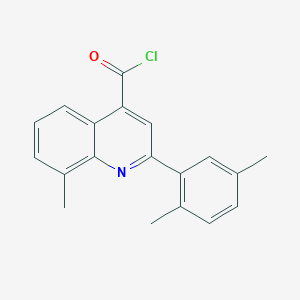
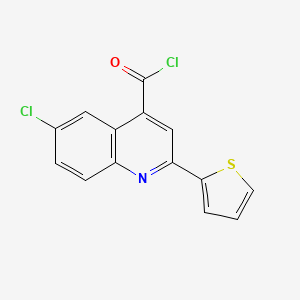
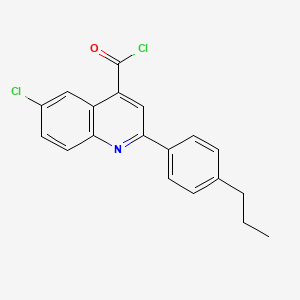
![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)

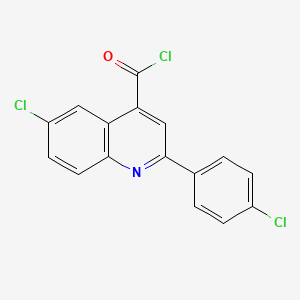
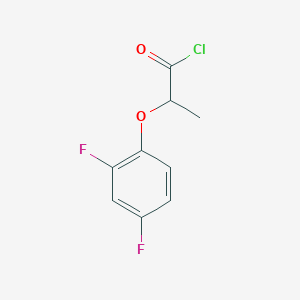
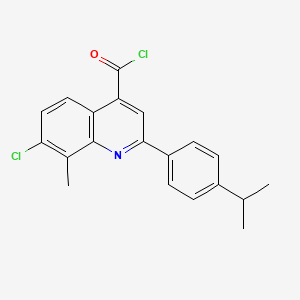
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)